molecular formula C19H17FN2O2 B4492878 (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone

Cat. No.: B4492878
M. Wt: 324.3 g/mol
InChI Key: ZSYHYKGPOVOUFS-UHFFFAOYSA-N
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Description

The compound “(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone” features a pyrido[4,3-b]indole core substituted with a fluorine atom at the 8-position and a 2-methoxyphenyl ketone group at the 2-position. The fluorine atom at the 8-position enhances metabolic stability and modulates electronic properties, while the 2-methoxyphenyl group contributes to lipophilicity and binding interactions in biological systems .

Properties

IUPAC Name

(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-24-18-5-3-2-4-13(18)19(23)22-9-8-17-15(11-22)14-10-12(20)6-7-16(14)21-17/h2-7,10,21H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYHYKGPOVOUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroindole Ring: This step involves the cyclization of a suitable precursor to form the tetrahydroindole ring. The reaction conditions often include the use of strong acids or bases as catalysts.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the tetrahydroindole ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the tetrahydroindole ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydroindole ring.

    Substitution: The fluorine atom and methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrahydroindole ring, while substitution reactions may result in the formation of new functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a valuable tool for studying biological processes and developing new therapeutic agents.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.

Industry: In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituent effects, conformational isomerism, synthesis yields, and stability:

Compound Name Substituents (Pyridoindole Core) Methanone Group Conformational Ratio (Ca/Cb) Yield (%) Key Findings References
(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone (Target) 8-Fluoro 2-Methoxyphenyl Not reported N/A Structural focus for comparison; methoxy group may influence metabolism.
(6,8-Difluoro-…)(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (27) 6,8-Difluoro 5-(Trifluoromethyl)-1H-pyrazole 56/44 88 Increased fluorine content enhances polarity; trifluoromethyl improves stability.
(8-Methoxy-…)(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (11) 8-Methoxy 5-(Trifluoromethyl)-1H-pyrazole 67/33 22 Methoxy group increases metabolic liability (O-demethylation observed in analogs).
(8-(Trifluoromethoxy)-…)(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (22) 8-Trifluoromethoxy 5-(Trifluoromethyl)-1H-pyrazole Not reported 88 Trifluoromethoxy enhances electron-withdrawing effects and stability.
(6-Fluoro-8-trifluoromethyl-…)(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (28) 6-Fluoro, 8-Trifluoromethyl 5-(Trifluoromethyl)-1H-pyrazole 67/33 88 Bulkier trifluoromethyl group reduces conformational flexibility.
(8-Fluoro-…)(1-naphthyl)methanone (Analog from ) 8-Fluoro 1-Naphthyl Not reported N/A Naphthyl group increases lipophilicity and π-π stacking potential.
4'-Fluoro-4-(8-fluoro-…yl)butyrophenone hydrochloride (Hydrochloride salt analog) 8-Fluoro Butyrophenone N/A N/A Hydrochloride salt improves solubility; metabolic stability data available.

Key Observations:

Substituent Effects :

  • Fluorine vs. Methoxy : Fluorine substitution (e.g., 8-F or 6,8-diF) improves metabolic stability compared to methoxy groups, which are prone to O-demethylation .
  • Trifluoromethylpyrazole : The 5-(trifluoromethyl)-1H-pyrazole group in compounds 27, 28, and 11 enhances both lipophilicity and resistance to enzymatic degradation .

Conformational Isomerism :

  • Compounds with bulkier substituents (e.g., trifluoromethyl in 28) exhibit higher conformational bias (67/33 Ca/Cb ratio) compared to smaller groups (56/44 in 27) .

Synthetic Yields :

  • Yields for pyrazole-containing analogs (e.g., 22, 27) are consistently high (≥88%), while methoxy-substituted derivatives (e.g., 11) show lower yields (22–24%), likely due to steric or electronic challenges .

Stability and Metabolism :

  • Methoxy-containing analogs (e.g., compound 11) are susceptible to O-demethylation in microsomal assays, a critical consideration for pharmacokinetic optimization .

Structural Insights:

The 2-methoxyphenyl group in the target compound distinguishes it from analogs with pyrazole or naphthyl substituents. While this group may enhance binding affinity through hydrogen bonding or π-interactions, its metabolic stability requires further investigation. In contrast, trifluoromethylpyrazole derivatives (e.g., 27, 28) demonstrate superior stability and are prioritized in preclinical studies .

Biological Activity

The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone is a derivative of pyridoindole that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and possible therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C₁₄H₁₅FN₂O₂
  • Molecular Weight : 262.29 g/mol
  • CAS Number : 58038-66-7
  • Melting Point : 172–173 °C

Synthesis

The synthesis of pyridoindole derivatives often involves multi-step organic reactions. The specific synthetic route for this compound typically includes cyclization reactions and functional group modifications to introduce the fluoro and methoxy groups.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities across various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)0.011Inhibits tubulin polymerization
Compound BA549 (lung cancer)<0.1Induces apoptosis via ROS accumulation
Compound CMGC-803 (gastric cancer)0.081Suppresses MAPK pathway

These compounds have shown effectiveness in inhibiting tumor growth in vivo without notable toxicity, indicating their potential for further development as anticancer agents .

Antioxidant Activity

Studies have demonstrated that certain derivatives possess antioxidant properties by scavenging reactive oxygen species (ROS). This activity is crucial in preventing oxidative stress-related damage in cells and may contribute to their anticancer effects .

Anti-inflammatory Effects

Some pyridoindole derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. This makes them candidates for treating conditions characterized by chronic inflammation .

Case Studies

  • In Vivo Efficacy : In a study involving a mouse xenograft model of MGC-803 cells, treatment with a related compound resulted in a tumor growth inhibition rate of 70% at doses of 15 mg/kg and 80% at 30 mg/kg without significant side effects .
  • Cell Cycle Arrest : Another study found that specific derivatives caused cell cycle arrest at the G2/M phase in various cancer cell lines, further supporting their potential as therapeutic agents against cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone

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